molecular formula C8H12N2O2 B14305945 1,4-Diisocyanato-4-methylpentane CAS No. 112147-61-2

1,4-Diisocyanato-4-methylpentane

Cat. No.: B14305945
CAS No.: 112147-61-2
M. Wt: 168.19 g/mol
InChI Key: PFJZOBRGDTYDQC-UHFFFAOYSA-N
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Description

1,4-Diisocyanato-4-methylpentane is an organic compound that belongs to the class of diisocyanates. Diisocyanates are characterized by having two isocyanate groups (-NCO) and are widely used in the production of polyurethane polymers. This compound is particularly notable for its branched structure, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisocyanato-4-methylpentane can be synthesized through a multi-step process starting from isobutyronitrile. The key reaction in this synthesis is the double Curtius rearrangement, which involves the conversion of acyl azides to isocyanates . The reaction conditions typically involve the use of reagents such as sodium azide and triphosgene under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce high-purity diisocyanates suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Diisocyanato-4-methylpentane undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.

Common Reagents and Conditions

    Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.

    Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction rates.

Major Products

    Polyurethanes: Formed by the reaction with polyols.

    Ureas: Formed by the reaction with amines.

Scientific Research Applications

1,4-Diisocyanato-4-methylpentane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,4-Diisocyanato-4-methylpentane primarily involves its reactivity with nucleophiles. The isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages. This reactivity is exploited in the formation of polyurethanes, where the compound acts as a cross-linking agent, providing structural integrity and desired mechanical properties to the polymer .

Comparison with Similar Compounds

Similar Compounds

    Hexamethylene Diisocyanate (HDI): Another aliphatic diisocyanate used in polyurethane production.

    Isophorone Diisocyanate (IPDI): Known for its use in coatings and elastomers.

    Methylenediphenyl Diisocyanate (MDI): An aromatic diisocyanate widely used in rigid foams and adhesives.

Uniqueness

1,4-Diisocyanato-4-methylpentane is unique due to its branched structure, which can influence its reactivity and the properties of the resulting polymers. This structural feature can lead to differences in the mechanical properties and stability of the polyurethanes formed compared to those derived from linear diisocyanates .

Properties

CAS No.

112147-61-2

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1,4-diisocyanato-4-methylpentane

InChI

InChI=1S/C8H12N2O2/c1-8(2,10-7-12)4-3-5-9-6-11/h3-5H2,1-2H3

InChI Key

PFJZOBRGDTYDQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN=C=O)N=C=O

Origin of Product

United States

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